molecular formula C7H13FO2 B1455593 2-Fluoro-5-methylhexanoic acid CAS No. 5659-99-4

2-Fluoro-5-methylhexanoic acid

Cat. No.: B1455593
CAS No.: 5659-99-4
M. Wt: 148.18 g/mol
InChI Key: ODIHSKPVAUZUKP-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylhexanoic acid is an organic compound with the molecular formula C7H13FO2. It is a fluorinated carboxylic acid, which means it contains a carboxyl group (-COOH) and a fluorine atom attached to its carbon chain. This compound is of interest due to its unique chemical properties imparted by the presence of the fluorine atom, which can influence its reactivity and interactions in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-methylhexanoic acid can be achieved through several methods. One common approach involves the fluorination of 5-methylhexanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 5-methylhexanoic acid in an appropriate solvent, such as dichloromethane, at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods, such as continuous flow fluorination processes. These methods allow for better control over reaction conditions and can be scaled up to produce larger quantities of the compound. The use of automated systems and advanced fluorinating agents can further enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-methylhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Fluoro-5-methylhexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique reactivity due to the fluorine atom makes it valuable in developing new materials and catalysts.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins. Fluorinated compounds often exhibit enhanced stability and bioavailability, making them useful in drug discovery and development.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in designing drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methylhexanoic acid involves its interaction with molecular targets through its carboxyl group and fluorine atom. The fluorine atom can enhance the compound’s binding affinity to specific enzymes or receptors, influencing their activity. The carboxyl group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activity .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-5-methylhexanoic acid is unique due to the presence of both a fluorine atom and a methyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability and reactivity, while the methyl group can affect its steric interactions and overall molecular shape. These features make this compound a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-fluoro-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FO2/c1-5(2)3-4-6(8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIHSKPVAUZUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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